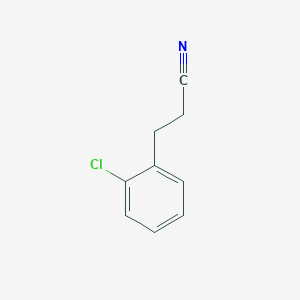
3-(2-Chlorophenyl)propanenitrile
描述
3-(2-Chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative characterized by the presence of a chlorophenyl group attached to a propanenitrile moiety. This compound is known for its applications in various chemical syntheses and research fields.
Synthetic Routes and Reaction Conditions:
-
From Halogenoalkanes: One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{Cl} + \text{NaCN} \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{NaCl} ]
-
From Amides: Another method involves the dehydration of 2-chlorophenylpropionamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction is typically performed under high-temperature conditions. [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CONH}_2 \xrightarrow{\text{P}4\text{O}{10}} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O} ]
Industrial Production Methods:
- Industrially, this compound can be produced through large-scale reactions involving the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CN} + 4\text{H}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_4\text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2} ]
Common Reagents and Conditions:
Sodium Cyanide (NaCN): Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert nitriles to amines.
Major Products:
Amines: Reduction of the nitrile group yields primary amines.
Substituted Nitriles: Various nucleophiles can replace the nitrile group, leading to different substituted products.
科学研究应用
3-(2-Chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)propanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.
相似化合物的比较
3-(4-Chlorophenyl)propanenitrile: Similar structure but with the chlorine atom in the para position.
2-(3-Chlorophenyl)propanenitrile: Chlorine atom in the meta position.
Uniqueness:
- The position of the chlorine atom in 3-(2-Chlorophenyl)propanenitrile (ortho position) can influence its reactivity and interaction with other molecules, making it unique compared to its isomers.
属性
IUPAC Name |
3-(2-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXIUJWFHJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342309 | |
| Record name | 3-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-17-5 | |
| Record name | 3-(2-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorohydrocinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
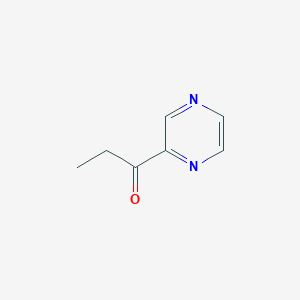
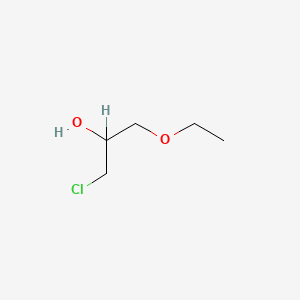
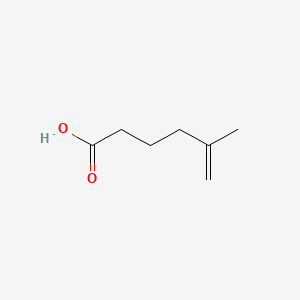

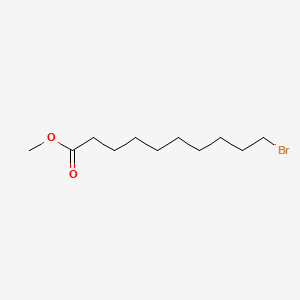
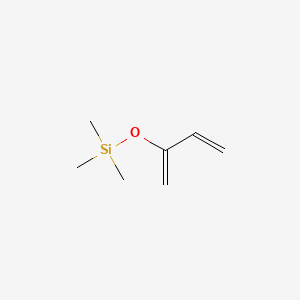
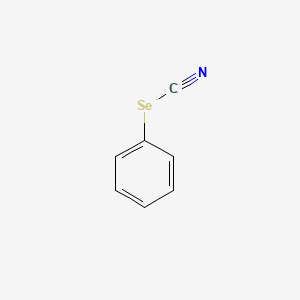
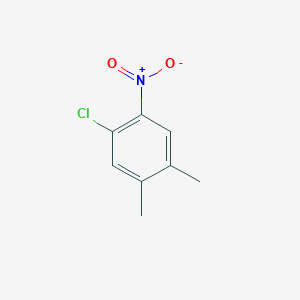
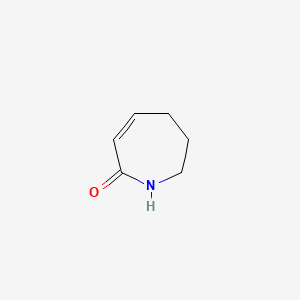
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)
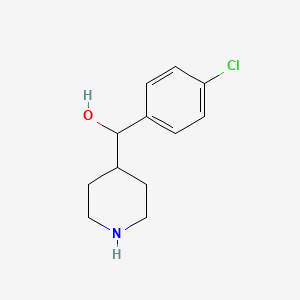
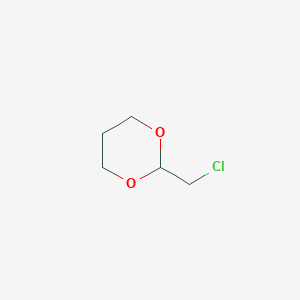
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
